Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves the reaction of 4-chloroaniline with ethyl 6-ethoxyquinoline-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Known for its biological activities and used in the synthesis of pyrano[2,3-d]pyrimidine derivatives.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Exhibits antiviral activity.
Uniqueness
Ethyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its quinoline core and the presence of the ethoxy and carboxylate groups contribute to its versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 4-(4-chloroanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
SRJXIHAACJFSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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